molecular formula C11H14N2O3 B14513314 N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide CAS No. 63071-65-8

N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide

Cat. No.: B14513314
CAS No.: 63071-65-8
M. Wt: 222.24 g/mol
InChI Key: DRVKSRLKWAMYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is a chemical compound with a unique structure that includes a benzodioxin ring fused with an alaninamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: A related compound with similar structural features but different functional groups.

    N-(2,3-dihydro-1,4-benzodioxin-5-yl)-N’-(5-methylhexyl)ethanediamide: Another compound with a benzodioxin ring and an ethanediamide group.

    N-(2,3-dihydro-1,4-benzodioxin-5-yl)-2,5-dimethylfuran-3-carboxamide: A compound with a benzodioxin ring and a furan carboxamide group.

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is unique due to its specific combination of a benzodioxin ring and an alaninamide group

Properties

CAS No.

63071-65-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-amino-N-(2,3-dihydro-1,4-benzodioxin-5-yl)propanamide

InChI

InChI=1S/C11H14N2O3/c12-5-4-10(14)13-8-2-1-3-9-11(8)16-7-6-15-9/h1-3H,4-7,12H2,(H,13,14)

InChI Key

DRVKSRLKWAMYRY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)NC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.